molecular formula C25H18N4O5S B2982514 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(3-nitrophenyl)thiazol-2-yl)butanamide CAS No. 325694-79-9

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(3-nitrophenyl)thiazol-2-yl)butanamide

Cat. No. B2982514
CAS RN: 325694-79-9
M. Wt: 486.5
InChI Key: KMTNTBOUYQBRPN-UHFFFAOYSA-N
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Description

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(3-nitrophenyl)thiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C25H18N4O5S and its molecular weight is 486.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The chemical compound has been studied for its diverse biological activities, including cytotoxicity, antimicrobial, anti-inflammatory, and psychotropic activities. A notable study by Zablotskaya et al. (2013) detailed the synthesis and characterization of derivatives similar to the compound . These derivatives demonstrated significant sedative actions, high anti-inflammatory activity, selective cytotoxic effects against tumor cell lines, and antimicrobial actions. The study aimed to correlate these biological effects with the structural characteristics and physicochemical parameters of the compounds, revealing specific combinations of activities for the synthesized compounds (Zablotskaya et al., 2013).

Chemical Reactivity and Gel Formation

Another area of research involving similar compounds is their chemical reactivity and gel formation capabilities. Singh and Baruah (2008) investigated the condensation reaction of 1,8-naphthalic anhydride with different amines in varying solvents, leading to the formation of imide derivatives. These derivatives demonstrated the ability to form gels in mixed solvents like water in DMSO. The study's findings highlight the potential application of these compounds in material science, particularly in designing novel gelators with specific solvation characteristics (Singh & Baruah, 2008).

Antitumor Activity and Molecular Docking

The compound's framework has also been explored for its antitumor activities. Al-Suwaidan et al. (2016) synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating broad spectrum antitumor activity. The study utilized molecular docking methodologies to understand the interaction of these compounds with biological targets, showing that certain derivatives exhibited potency against various cancer cell lines. This research underscores the potential of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(3-nitrophenyl)thiazol-2-yl)butanamide derivatives as candidates for anticancer drug development (Al-Suwaidan et al., 2016).

Multi-Target Inhibitors for Neurodegenerative Disorders

In the realm of neurodegenerative disease treatment, Carradori et al. (2018) designed 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives as dual-target-directed inhibitors. These compounds were evaluated for their inhibitory effects on monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), as well as for their antioxidant properties. The study highlighted three inhibitors that demonstrated promising dual inhibition in vitro, suggesting potential applications in treating disorders such as Parkinson's disease (Carradori et al., 2018).

properties

IUPAC Name

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O5S/c30-21(27-25-26-20(14-35-25)16-7-1-8-17(13-16)29(33)34)11-4-12-28-23(31)18-9-2-5-15-6-3-10-19(22(15)18)24(28)32/h1-3,5-10,13-14H,4,11-12H2,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTNTBOUYQBRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NC4=NC(=CS4)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide

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